molecular formula C21H28N4O4S3 B2841078 ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477594-73-3

ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2841078
CAS RN: 477594-73-3
M. Wt: 496.66
InChI Key: UTUIYAXWVKZWCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiadiazole ring as a key component. Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry .


Chemical Reactions Analysis

While specific chemical reactions involving PTAA are not available, studies on similar thiadiazole derivatives have shown that they can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader category of heterocyclic compounds that have been synthesized for various scientific applications, including the exploration of their biological activities. For instance, related compounds have been synthesized to assess their anti-rheumatic, anticancer, antimicrobial, and insecticidal properties. These studies highlight the compound's role in the development of new therapeutics and materials with potential applications in medicine and agriculture.

  • Anti-Rheumatic Potential : The synthesis of related compounds like ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has revealed significant anti-rheumatic effects, demonstrating the compound's potential in treating rheumatic diseases through its antioxidant and analgesic properties (Sherif & Hosny, 2014).

  • Anticancer Activity : Compounds synthesized from related chemical structures have shown potent anticancer activity against various human cancer cell lines, illustrating the compound's relevance in oncology research (Abdel-Motaal, Alanzy, & Asem, 2020).

  • Antimicrobial and Antifungal Activity : Novel cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized and exhibited significant antimicrobial and antifungal activities against various pathogenic strains, indicating the compound's potential in developing new antimicrobial agents (Altundas et al., 2010).

  • Insecticidal Properties : The synthesis of innovative heterocycles incorporating a thiadiazole moiety has demonstrated effective insecticidal properties against the cotton leafworm, Spodoptera littoralis, suggesting the compound's utility in agricultural pest control (Fadda et al., 2017).

properties

IUPAC Name

ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S3/c1-5-29-17(27)15-12-9-7-6-8-10-13(12)31-16(15)22-14(26)11-30-20-25-24-19(32-20)23-18(28)21(2,3)4/h5-11H2,1-4H3,(H,22,26)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUIYAXWVKZWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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